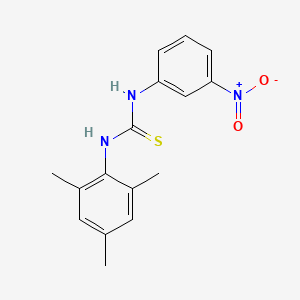

N-mesityl-N'-(3-nitrophenyl)thiourea

Description

N-Mesityl-N'-(3-nitrophenyl)thiourea is a thiourea derivative featuring a mesityl (2,4,6-trimethylphenyl) group and a 3-nitrophenyl substituent. Thioureas are sulfur-containing compounds with a general structure (R1R2N)(R3R4N)C=S, known for diverse biological activities, including anticancer, antimicrobial, and agrochemical applications .

Properties

IUPAC Name |

1-(3-nitrophenyl)-3-(2,4,6-trimethylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-10-7-11(2)15(12(3)8-10)18-16(22)17-13-5-4-6-14(9-13)19(20)21/h4-9H,1-3H3,(H2,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCJZMFWBZNKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Thiourea derivatives are highly tunable via substituent modifications. Key analogs include:

Notes:

- Hydrophobicity : The mesityl group in this compound likely enhances membrane permeability compared to smaller substituents (e.g., 3-chlorophenyl or pyridinylmethyl) .

- Electronic Effects : The 3-nitro group may improve binding to tyrosine kinases (e.g., EGFR) by interacting with polar residues, as seen in other nitro-containing thioureas .

- Symmetry : Symmetric thioureas (e.g., N,N'-bis(3-methylphenyl)thiourea) exhibit simpler NMR spectra but reduced selectivity compared to asymmetric analogs .

Q & A

Q. What are the key structural features and functional groups of N-mesityl-N'-(3-nitrophenyl)thiourea, and how can they be experimentally verified?

The compound contains a thiourea backbone (R<sup>1</sup>-NH-C(=S)-NH-R<sup>2</sup>) with mesityl (2,4,6-trimethylphenyl) and 3-nitrophenyl substituents. Key functional groups include:

- Thiocarbonyl (C=S) : Confirmed via IR spectroscopy (ν(C=S) ~1190–1250 cm<sup>-1</sup>) .

- Nitro group (NO2) : Characterized by UV-Vis absorption (λmax ~270–310 nm due to π→π* transitions) .

- Methyl groups : Observed in <sup>1</sup>H NMR (δ ~2.3 ppm for aromatic methyl protons) .

Methodological verification : Combine X-ray crystallography (e.g., SHELXL refinement ) with DFT calculations (B3LYP functional ) to validate bond lengths and angles.

Q. What synthetic routes are most effective for preparing this compound?

The compound is typically synthesized via:

- Nucleophilic addition : React mesityl isothiocyanate with 3-nitroaniline in anhydrous THF at 0–5°C under nitrogen .

- Two-step coupling : Use carbodiimide-mediated coupling of mesitylamine and 3-nitrophenyl isothiocyanate, with triethylamine as a base .

Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and purify by recrystallization from ethanol/DMF (yield: 70–85%) .

Q. How do solvent polarity and temperature affect the stability of this compound?

- Thermal stability : Decomposition occurs above 250°C (TGA data ). Store at –20°C under inert gas to prevent oxidation of the thiourea moiety .

- Solvent effects : High solubility in DMF and DMSO due to hydrogen bonding with C=S; avoid protic solvents (e.g., water, methanol) to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this thiourea derivative against enzyme targets?

- Inhibition assays : Use fluorescence quenching to study interactions with trypsin or acetylcholinesterase (IC50 determination) .

- Computational docking : Perform molecular dynamics simulations (AMBER or GROMACS) to predict binding modes, prioritizing the thiocarbonyl and nitro groups as active sites .

- Control experiments : Compare with N-mesityl-N'-phenylthiourea to isolate the nitro group’s electronic effects .

Q. What crystallographic challenges arise when determining the structure of this compound, and how can they be resolved?

- Disorder issues : The mesityl group’s methyl substituents often exhibit rotational disorder. Mitigate by collecting data at 100 K and using SQUEEZE (PLATON) to model solvent voids .

- Twinned crystals : Employ twin refinement in SHELXL (HKLF 5 format) for pseudo-merohedral twinning .

- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .

Q. How should researchers address contradictions between computational and experimental data (e.g., bond lengths, reactivity)?

- Functional selection : Test hybrid functionals (e.g., B3LYP vs. M06-2X) to improve agreement with X-ray bond lengths (Δ < 0.02 Å) .

- Solvent modeling : Include implicit solvation (e.g., SMD model) in DFT to match experimental reaction rates in DMF .

- Error analysis : Use QTAIM (Quantum Theory of Atoms in Molecules) to reconcile differences in electron density distributions .

Q. What methodologies are optimal for studying structure-activity relationships (SAR) in substituted thiourea analogs?

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –CF3) or donating (–OCH3) groups and compare via Hammett plots .

- QSAR modeling : Apply Gaussian-based descriptors (HOMO/LUMO energies, MEP surfaces) to correlate electronic effects with bioactivity .

- Crystallographic data mining : Use the Cambridge Structural Database to identify trends in hydrogen-bonding patterns .

Q. What are the mechanisms of toxicity for thiourea derivatives, and how can they be mitigated during handling?

- Thyroid disruption : Thioureas inhibit thyroperoxidase, leading to hormonal imbalances. Test via <sup>125</sup>I uptake assays in FRTL-5 cells .

- Skin sensitization : Use in vitro alternatives like KeratinoSens™ to assess allergic potential .

- Mitigation : Employ gloveboxes for synthesis and LC-MS to detect trace degradation products (e.g., cyanamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.